8-Chloro-4-methylisoquinoline 8-Chloro-4-methylisoquinoline
Brand Name: Vulcanchem
CAS No.: 2120112-95-8
VCID: VC4249200
InChI: InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3
SMILES: CC1=CN=CC2=C1C=CC=C2Cl
Molecular Formula: C10H8ClN
Molecular Weight: 177.63

8-Chloro-4-methylisoquinoline

CAS No.: 2120112-95-8

Cat. No.: VC4249200

Molecular Formula: C10H8ClN

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

8-Chloro-4-methylisoquinoline - 2120112-95-8

Specification

CAS No. 2120112-95-8
Molecular Formula C10H8ClN
Molecular Weight 177.63
IUPAC Name 8-chloro-4-methylisoquinoline
Standard InChI InChI=1S/C10H8ClN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3
Standard InChI Key TWCUKERNERYEDZ-UHFFFAOYSA-N
SMILES CC1=CN=CC2=C1C=CC=C2Cl

Introduction

Structural Characteristics

Molecular Identity

8-Chloro-4-methylisoquinoline (CAS 2120112-95-8) features a bicyclic isoquinoline skeleton, where the nitrogen atom is part of the six-membered aromatic ring. The substituents include a chlorine atom at position 8 (ortho to the nitrogen) and a methyl group at position 4. Its molecular formula is C₁₀H₈ClN, with a molecular weight of 177.63 g/mol .

Key Structural Data

PropertyValue/Description
SMILESCC1=CN=CC2=C1C=CC=C2Cl
InChIKeyTWCUKERNERYEDZ-UHFFFAOYSA-N
IUPAC Name8-chloro-4-methylisoquinoline
Molecular FormulaC₁₀H₈ClN
CAS Number2120112-95-8

Physical and Chemical Properties

Physical Properties

PropertyDescription
AppearanceWhite or off-white powder
Purity≥95% (commercially available)
StorageRoom temperature

Chemical Reactivity

The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. Key considerations include:

  • Electrophilic Substitution: The chlorine at position 8 may direct further substitutions to specific positions on the aromatic ring.

  • Coordination Chemistry: The nitrogen atom in the isoquinoline core can act as a ligand for metal ions, enabling applications in catalysis or materials science .

Isoquinoline derivatives are widely studied for their bioactivity, including antiproliferative, anti-inflammatory, and antimicrobial properties. While 8-chloro-4-methylisoquinoline itself is not directly cited in biological studies, structurally related compounds (e.g., 7-chloro-8-methylquinoline) are intermediates in herbicide synthesis .

Role in Organic Synthesis

The compound may serve as a building block for:

  • Heterocyclic Libraries: Introducing additional functional groups (e.g., amines, halogens) for SAR studies .

  • Coordination Complexes: Leveraging the nitrogen atom to synthesize metal-organic frameworks (MOFs) .

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

  • Protective Equipment: Gloves, goggles, and lab coats.

  • Storage: Keep away from moisture and incompatible substances.

  • Disposal: Follow local regulations for hazardous waste .

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